molecular formula C17H17ClN2O B11802849 (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11802849
M. Wt: 300.8 g/mol
InChI Key: CXGKPDVNRXGAAW-UHFFFAOYSA-N
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Description

(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a chemical compound that features a piperidine ring substituted with a 2-chloropyridin-3-yl group and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Chloropyridin-3-yl Group: The piperidine ring is then substituted with a 2-chloropyridin-3-yl group through a nucleophilic substitution reaction.

    Attachment of the Phenylmethanone Group: Finally, the phenylmethanone group is attached to the piperidine ring via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Catalysts: Catalysts such as Lewis acids may be employed to enhance reaction rates.

    Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound is explored for its use in the synthesis of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying receptor-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methanone.

Uniqueness

    Structural Features: The presence of both the 2-chloropyridin-3-yl and phenylmethanone groups in the same molecule provides unique chemical properties.

    Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

[2-(2-chloropyridin-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H17ClN2O/c18-16-14(9-6-11-19-16)15-10-4-5-12-20(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2

InChI Key

CXGKPDVNRXGAAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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